molecular formula C16H20N2O B2567799 N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1427910-61-9

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2567799
CAS No.: 1427910-61-9
M. Wt: 256.349
InChI Key: HVIPUIHPZMLYID-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-methylphenylamine with propargyl bromide to form the prop-2-ynyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring and a prop-2-ynyl substituent, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and implications in drug development is crucial for advancing its use in clinical settings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 2-methylphenyl group and a propyne moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound interacts with various biological receptors and enzymes, leading to diverse pharmacological effects. The compound has been primarily studied for its enzyme inhibition properties, particularly against specific kinases and receptors involved in inflammatory and proliferative processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes linked to inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other immune-mediated diseases.
  • Receptor Interaction : It may act on adenosine receptors, influencing cellular responses related to vasodilation and immune modulation .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. Its effectiveness against various pathogens suggests potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in preclinical models. By inhibiting pro-inflammatory cytokines and mediators, it may help manage chronic inflammatory conditions .

3. Anticancer Potential

Initial investigations into the anticancer properties of this compound reveal its ability to inhibit tumor cell proliferation through modulation of key signaling pathways associated with cancer progression. This includes targeting specific kinases involved in cell cycle regulation .

Case Studies

Several case studies have explored the efficacy of this compound in various experimental models:

Case Study 1: Inhibition of Tumor Growth

In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability by inducing apoptosis. The IC50 values obtained from these assays indicated a promising potential for further development as an anticancer therapeutic agent .

Case Study 2: Anti-inflammatory Activity in Animal Models

Animal studies showed that administration of the compound resulted in decreased inflammation markers in models of induced arthritis. This suggests that this compound could be beneficial in managing autoimmune diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffect ObservedReference
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryReduced cytokine levels
AnticancerInhibited cell proliferation
Enzyme InhibitionTargeted specific kinases

Properties

IUPAC Name

N-(2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-10-18-11-8-14(9-12-18)16(19)17-15-7-5-4-6-13(15)2/h1,4-7,14H,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIPUIHPZMLYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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